molecular formula C22H24BrN3O3S B12188633 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Cat. No.: B12188633
M. Wt: 490.4 g/mol
InChI Key: XHBDLEVZGYIKFK-UHFFFAOYSA-N
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Description

1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of a piperazine ring, a bromophenyl sulfonyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Bromophenyl Sulfonyl Group: The bromophenyl sulfonyl group is introduced via sulfonylation reactions, where a bromophenyl sulfonyl chloride reacts with the piperazine ring in the presence of a base.

    Attachment of the Indole Moiety: The indole moiety is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF for azide substitution.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with serotonin and dopamine receptors.

    Biology: It is used in biological assays to study receptor binding and signal transduction pathways.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets serotonin and dopamine receptors, which are involved in neurotransmission.

    Pathways Involved: By binding to these receptors, the compound can modulate signal transduction pathways, influencing various physiological processes such as mood regulation and cognitive function.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
  • 1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one

Uniqueness

1-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is unique due to the presence of the bromine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The bromine atom can enhance the compound’s binding affinity to certain receptors and improve its metabolic stability.

Properties

Molecular Formula

C22H24BrN3O3S

Molecular Weight

490.4 g/mol

IUPAC Name

1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one

InChI

InChI=1S/C22H24BrN3O3S/c23-18-8-10-19(11-9-18)30(28,29)26-14-12-25(13-15-26)22(27)7-3-4-17-16-24-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,24H,3-4,7,12-15H2

InChI Key

XHBDLEVZGYIKFK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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